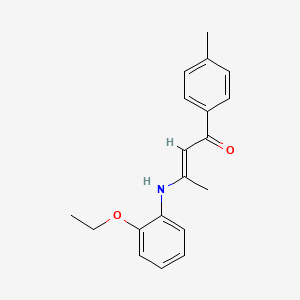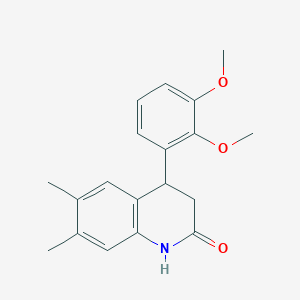![molecular formula C18H15BrF3N3O3 B3983909 1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983909.png)
1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(3-Bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a nitro-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The bromobenzoyl chloride is then reacted with piperazine to form 1-(3-bromobenzoyl)piperazine.
Formation of the nitro-trifluoromethylphenyl intermediate: This involves nitration of 2-(trifluoromethyl)aniline followed by diazotization and subsequent Sandmeyer reaction to introduce the nitro group.
Final coupling reaction: The nitro-trifluoromethylphenyl intermediate is then coupled with 1-(3-bromobenzoyl)piperazine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Reduction of nitro group: 1-(3-bromobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine.
Substitution of bromine: 1-(3-substituted benzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine.
Scientific Research Applications
1-(3-Bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- 1-(3-Chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- 1-(3-Bromobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine
Comparison:
- 1-(3-Chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity due to differences in electronegativity and atomic size.
- 1-(3-Bromobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine: The reduction of the nitro group to an amine can significantly alter the compound’s pharmacological properties and its interaction with biological targets.
1-(3-Bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3N3O3/c19-13-3-1-2-12(10-13)17(26)24-8-6-23(7-9-24)16-5-4-14(25(27)28)11-15(16)18(20,21)22/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRROVOHRWILTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


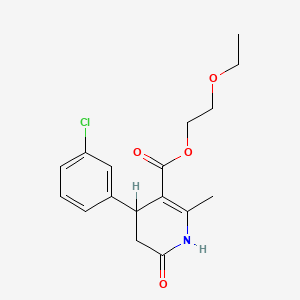
![2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one](/img/structure/B3983830.png)
![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)


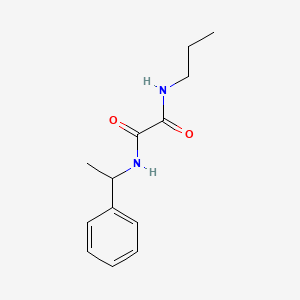
![tert-butyl 2-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-oxoacetate](/img/structure/B3983857.png)
![3-(4-chlorophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983863.png)
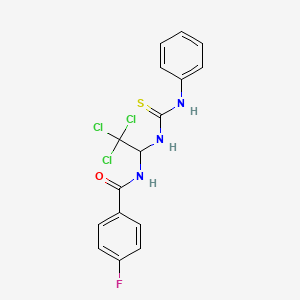
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine](/img/structure/B3983868.png)
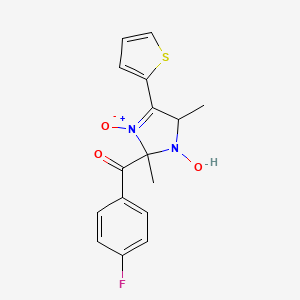
![ethyl 4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoate](/img/structure/B3983907.png)
